![molecular formula C15H18FN3O3S B2778523 4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034549-76-1](/img/structure/B2778523.png)
4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
The compound “4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties . The molecule also contains a pyrazolo[1,5-a]pyridine ring, which is a fused ring system found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide group, the ethoxy and fluoro substituents on the benzene ring, and the fused pyrazolo[1,5-a]pyridine ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the ethoxy group could increase its lipophilicity .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can serve as a precursor for Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in the synthesis of various pharmaceuticals, polymers, and advanced materials.
Protodeboronation Studies
The structure of this compound suggests its potential use in protodeboronation studies . Protodeboronation is crucial for removing boron groups from molecules, which is an important step in the synthesis of complex organic compounds.
Radical-Polar Crossover Reactions
Given its boronic ester analogs, this compound may be used in radical-polar crossover reactions . These reactions are valuable for creating new C-C bonds and introducing functional groups into molecules, expanding the toolkit for synthetic chemists.
Aromatase Inhibitory Activity
Compounds with similar structures have shown significant aromatase inhibitory activity . This suggests that our compound could be explored for its potential to inhibit aromatase, an enzyme that is a target for breast cancer therapy.
Antitumor Properties
Related indole derivatives have been identified with antitumor properties . Therefore, this compound might be researched for its efficacy against certain types of cancers, contributing to the development of new oncological treatments.
Synthesis of Triazine Derivatives
The compound could be involved in the synthesis of 1,3,5-triazines , which have applications ranging from herbicides to polymer photostabilizers, and even show potential as antitumor agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-2-22-15-4-3-13(10-14(15)16)23(20,21)18-11-6-8-19-12(9-11)5-7-17-19/h3-5,7,10-11,18H,2,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRRMGUAAHFKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
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